N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}furan-2-carboxamide
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Overview
Description
“N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]furan-2-carboxamide” is a complex organic compound that contains several functional groups including a morpholine ring, a benzoxazole ring, and a furan ring . These functional groups suggest that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it’s likely that it involves the reaction of a morpholin-4-ylmethylamine with a benzoxazole derivative and a furan-2-carboxylic acid . The exact conditions and reagents would depend on the specific characteristics of the starting materials and the desired product.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The morpholine and benzoxazole rings are likely to be planar, while the furan ring could introduce some degree of non-planarity . The exact structure would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could participate in hydrolysis or condensation reactions, while the aromatic rings could undergo electrophilic substitution . The exact reactions would depend on the conditions and the presence of suitable reagents.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point . The exact properties would need to be determined experimentally.Properties
IUPAC Name |
N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-17(16-2-1-7-23-16)18-12-3-4-15-13(10-12)14(19-24-15)11-20-5-8-22-9-6-20/h1-4,7,10H,5-6,8-9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYFAQUEHNLTRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NOC3=C2C=C(C=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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